molecular formula C20H15ClFN3O3 B2727774 N'-(3-chlorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105211-85-5

N'-(3-chlorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

Cat. No. B2727774
CAS RN: 1105211-85-5
M. Wt: 399.81
InChI Key: WSQWDCYJUBVHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-chlorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C20H15ClFN3O3 and its molecular weight is 399.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure

The compound is synthesized by reacting two precursors: 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions. The resulting compound, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, has been characterized using IR, 1H-NMR, 13C-NMR, and mass spectral data . Its structure consists of a thiazole ring with a 3-chloro-2-methylphenyl group and a 4-fluorophenyl group attached.

Antibacterial Activity

In vitro studies have evaluated the antibacterial activity of this compound against Staphylococcus aureus and Chromobacterium violaceum. Researchers found that N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine exhibits antibacterial effects, making it a potential candidate for further investigation in antimicrobial research .

Drug Development

Thiazole derivatives have played a crucial role in drug development. Several drugs derived from thiazole scaffolds have been successful in treating various conditions:

Halogen Substitution Effects

The presence of chlorine in low molecular weight compounds can significantly impact biological activity. Chlorine substitution alters the electrophilicity of carbon in C-Cl bonds, affecting interactions with biological targets. Researchers have explored the effects of electron-withdrawing halogens on benzyl Grignard reagents, finding that fluorine substitution at the C-2 position of the benzyl group can impact product yields .

Indole Derivatives

Indole derivatives, which share some structural features with the studied compound, have shown diverse biological potential. For example:

properties

IUPAC Name

N'-(3-chlorobenzoyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN3O3/c21-15-4-1-3-14(11-15)18(26)23-24-19(27)17-5-2-10-25(20(17)28)12-13-6-8-16(22)9-7-13/h1-11H,12H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQWDCYJUBVHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-chlorobenzoyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide

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